molecular formula C8H3BrClFN2 B592063 8-Bromo-2-chloro-6-fluoroquinazoline CAS No. 953039-63-9

8-Bromo-2-chloro-6-fluoroquinazoline

Cat. No.: B592063
CAS No.: 953039-63-9
M. Wt: 261.478
InChI Key: XTEWVYPXKPYPRE-UHFFFAOYSA-N
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Description

8-Bromo-2-chloro-6-fluoroquinazoline is a heterocyclic aromatic compound with the molecular formula C8H3BrClFN2 It is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a quinazoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2-chloro-6-fluoroquinazoline typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinazoline derivatives under controlled conditions. For instance, bromination and chlorination reactions can be carried out using bromine and chlorine reagents, respectively, in the presence of suitable catalysts .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-2-chloro-6-fluoroquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution may yield derivatives with different functional groups replacing the halogen atoms .

Scientific Research Applications

8-Bromo-2-chloro-6-fluoroquinazoline has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 8-Bromo-2-chloro-6-fluoroquinazoline involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • 6-Chloro-2-fluoroquinazoline
  • 8-Bromo-6-fluoroquinazoline
  • 2-Chloro-8-bromoquinazoline

Comparison: 8-Bromo-2-chloro-6-fluoroquinazoline is unique due to the specific arrangement of halogen atoms on the quinazoline ring. This unique structure imparts distinct chemical and biological properties compared to its analogs. For instance, the presence of bromine at the 8th position and chlorine at the 2nd position may influence its reactivity and interaction with biological targets differently than other similar compounds .

Properties

IUPAC Name

8-bromo-2-chloro-6-fluoroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrClFN2/c9-6-2-5(11)1-4-3-12-8(10)13-7(4)6/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEWVYPXKPYPRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=NC(=NC=C21)Cl)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrClFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40731240
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

953039-63-9
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40731240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-Bromo-2-chloro-6-fluoroquinazoline
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A 0.5M suspension of 8-bromo-6-fluoroquinazolin-2-ol in phosphorus oxychloride was heated to 110° C. in an oil bath. The suspension was turned to a brown color solution in 20 min. LCMS data showed that the reaction was complete after 1 h. The phosphorus oxychloride was removed by concentration. The residue was mixed with ice water, and adjusted pH to 7 by adding sodium bicarbonate. Reaction mixture was extracted with ethyl acetate. Combined organic phase was washed with water, brine, dried over sodium sulfate and concentrated to give desired product in 89% yield. ES/MS m/z 261/263 (MH+).
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